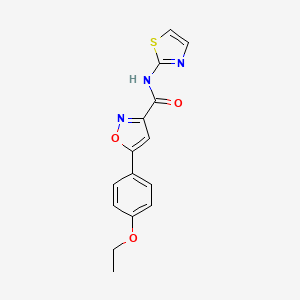

5-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide

CAS No.:

Cat. No.: VC15272957

Molecular Formula: C15H13N3O3S

Molecular Weight: 315.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H13N3O3S |

|---|---|

| Molecular Weight | 315.3 g/mol |

| IUPAC Name | 5-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide |

| Standard InChI | InChI=1S/C15H13N3O3S/c1-2-20-11-5-3-10(4-6-11)13-9-12(18-21-13)14(19)17-15-16-7-8-22-15/h3-9H,2H2,1H3,(H,16,17,19) |

| Standard InChI Key | VIWNHEJBRJBWDU-UHFFFAOYSA-N |

| Canonical SMILES | CCOC1=CC=C(C=C1)C2=CC(=NO2)C(=O)NC3=NC=CS3 |

Introduction

Chemical Structure and Nomenclature

The compound belongs to the class of 1,2-oxazole derivatives, characterized by a five-membered aromatic ring containing one oxygen and one nitrogen atom. At position 3 of the oxazole ring, a carboxamide group (-CONH-) links to a 1,3-thiazol-2-yl substituent, while position 5 is occupied by a 4-ethoxyphenyl group. The ethoxy (-OCH2CH3) substituent on the phenyl ring introduces electron-donating properties, influencing the compound’s electronic profile and reactivity .

Systematic IUPAC nomenclature defines the compound as N-(1,3-thiazol-2-yl)-5-(4-ethoxyphenyl)-1,2-oxazole-3-carboxamide. Its molecular formula is C15H14N3O3S, with a molecular weight of 316.36 g/mol.

Synthesis and Characterization

Synthetic Pathways

The synthesis of 5-(4-ethoxyphenyl)-N-(1,3-thiazol-2-yl)-1,2-oxazole-3-carboxamide likely involves multi-step protocols analogous to those reported for related oxazole-thiazole hybrids . A plausible route includes:

-

Formation of the Oxazole Core:

Condensation of 4-ethoxyphenylacetic acid with a nitrile oxide precursor generates the 5-(4-ethoxyphenyl)-1,2-oxazole scaffold. Alternatively, cyclization of an α,β-diketone with hydroxylamine could yield the oxazole ring . -

Carboxamide Functionalization:

Conversion of the oxazole-3-carboxylic acid to its acid chloride (e.g., using thionyl chloride) followed by coupling with 2-aminothiazole forms the target carboxamide. This step mirrors methods described for synthesizing thiazole-linked amides in antimicrobial agents .

Representative Reaction Scheme

Spectroscopic Characterization

Key spectral data for analogous compounds provide insights into expected features :

-

1H NMR:

-

Aromatic protons from the 4-ethoxyphenyl group: δ 6.8–7.4 ppm (doublets for para-substituted benzene).

-

Ethoxy methylene (-OCH2CH3): δ 3.4–4.1 ppm (quartet) and δ 1.3–1.4 ppm (triplet for CH3).

-

Thiazole protons: δ 7.1–7.5 ppm (singlet for C5-H).

-

Oxazole proton: δ 8.2–8.5 ppm (singlet for C4-H).

-

-

13C NMR:

-

Oxazole carbons: δ 148–160 ppm (C3), δ 105–110 ppm (C4).

-

Thiazole carbons: δ 120–130 ppm (C2), δ 140–150 ppm (C4/C5).

-

Carbonyl (C=O): δ 165–170 ppm.

-

-

IR Spectroscopy:

-

Strong absorption at ~1680 cm⁻¹ (C=O stretch), ~3300 cm⁻¹ (N-H stretch).

-

Physicochemical Properties

Predicted properties, inferred from structurally related compounds, include:

| Property | Value/Range |

|---|---|

| Molecular Weight | 316.36 g/mol |

| Melting Point | 160–170 °C (estimated) |

| Solubility | Moderate in DMSO, sparing in H2O |

| LogP (Partition Coefficient) | ~3.2 (lipophilic) |

The ethoxy group enhances lipid solubility, potentially improving membrane permeability in biological systems .

Biological Activity

While direct studies on this compound are absent, structural analogs exhibit notable bioactivities:

-

Antimicrobial Effects:

Thiazole-oxazole hybrids demonstrate broad-spectrum activity against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans), with MIC values ranging from 8–32 µg/mL . The thiazole moiety likely disrupts microbial cell wall synthesis via interactions with penicillin-binding proteins . -

Anticancer Potential:

Similar compounds inhibit tubulin polymerization (IC50: 0.8–2.4 µM), suggesting possible antiproliferative effects . -

Enzyme Inhibition:

Oxazole carboxamides are reported to inhibit cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), indicating anti-inflammatory applications .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume